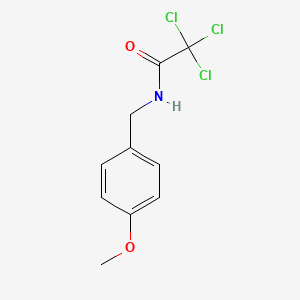

1-苄基-N-(2-甲基-1-苯基丙基)-4-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to "1-benzyl-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide" involves specific reactions that yield potent inhibitors or agents with significant biological activities. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives synthesized demonstrated varied anti-acetylcholinesterase activities, hinting at the nuanced influence of substituents on biological efficacy (Sugimoto et al., 1990). The synthesis processes often involve intricate steps to introduce specific functional groups that confer desired properties and activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those similar to "1-benzyl-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide," plays a crucial role in their chemical and pharmacological profiles. Studies, such as the crystal and molecular structure analysis of various piperidine compounds, reveal the significance of intramolecular and intermolecular hydrogen bonds in determining their conformational flexibility and how they pack in crystals (Kuleshova & Khrustalev, 2000). These structural insights are foundational for understanding the compound's reactivity and interaction mechanisms.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that reflect their reactive chemical nature. For instance, the reaction of piperidine compounds with aryl isothiocyanates or isocyanates leads to distinct products, showcasing the compound's versatility in forming chemical bonds and structures (Tsuge & Inaba, 1973). Such reactions are pivotal for synthesizing new molecules with potential therapeutic applications.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, are directly influenced by the molecular structure of piperidine derivatives. These properties are essential for determining the compound's suitability for various scientific and industrial applications. Detailed studies on hydroxy derivatives of hydropyridine provide insights into how intramolecular and intermolecular interactions affect these physical properties (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of "1-benzyl-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide" derivatives are influenced by their functional groups and molecular structure. For example, the presence of benzyl or phenyl groups can significantly enhance the activity of piperidine derivatives as acetylcholinesterase inhibitors, indicating the impact of chemical structure on biological activity (Sugimoto et al., 1990). Understanding these properties is crucial for the design and development of new compounds with desired chemical behaviors.

科学研究应用

抗乙酰胆碱酯酶活性

一系列与查询化合物密切相关的1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物被合成并评估其抗乙酰胆碱酯酶(抗-AChE)活性。在对位用一个庞大的部分取代苯甲酰胺导致活性大幅增加,突出了结构修饰在增强酶抑制潜力中的作用。这些化合物正在探索其作为抗痴呆剂的潜力,表明它们在神经退行性疾病治疗的开发中具有重要作用 (Sugimoto et al., 1990)。

构效关系

对1-苄基-4-[2-(N-苯甲酰-N-甲基氨基)乙基]哌啶衍生物的构效关系(SAR)的进一步研究扩展了对分子修饰如何影响抗-AChE活性的理解。在酰胺部分的氮原子上的苯基引入导致活性增强,证明了分子结构和生物功效之间的细微相互作用 (Sugimoto et al., 1992)。

金属配合物的生物活性

新型苯甲酰胺及其铜和钴配合物的合成和生物活性研究揭示了这些化合物在抗菌应用中的潜力。与游离配体相比,金属配合物对各种细菌菌株表现出优异的活性,这表明了开发新型抗菌剂的一个有希望的途径 (Khatiwora et al., 2013)。

新型抑制剂的药代动力学

对新型间变性淋巴瘤激酶抑制剂(包括与查询化合物类似的衍生物)的药代动力学的研究突出了了解潜在治疗剂的代谢和清除途径的重要性。这项研究强调了化学稳定性和酶促水解在癌症治疗开发中的关键作用 (Teffera et al., 2013)。

针对CCR5的拮抗活性

具有有效抗HIV-1活性的哌啶-4-甲酰胺CCR5拮抗剂的发现展示了此类化合物在HIV治疗中的治疗潜力。旨在增强代谢稳定性和抑制活性的优化过程突出了靶向分子设计在药物发现中的重要性 (Imamura et al., 2006)。

属性

IUPAC Name |

1-benzyl-N-(2-methyl-1-phenylpropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O/c1-18(2)22(20-11-7-4-8-12-20)24-23(26)21-13-15-25(16-14-21)17-19-9-5-3-6-10-19/h3-12,18,21-22H,13-17H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYKPLAJWPOUFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)